molecular formula C19H18N2O B2980123 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 956785-40-3

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No. B2980123
CAS RN: 956785-40-3
M. Wt: 290.366
InChI Key: GIUSNILTDYPHLP-UHFFFAOYSA-N
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Description

The compound “3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-methylphenyl group and a 4-methylphenylmethyl group at the 3rd and 1st positions, respectively. The 4th position of the pyrazole ring is substituted with a carbaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and phenyl rings would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The aldehyde group is typically quite reactive and may undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could impact its solubility .

Scientific Research Applications

Nonlinear Optical Properties

Research by Lanke and Sekar (2016) on pyrazole-based derivatives highlights the synthesis and photophysical properties of a series of pyrazole-based D-π-A derivatives, including those similar to "3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde". The study focuses on experimental and theoretical (DFT and TD-DFT) analyses to determine the compounds' absorption wavelengths, hyperpolarizability, and second hyperpolarizability, showcasing their potential in nonlinear optical applications (Lanke & Sekar, 2016).

Antimicrobial Activities

Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. These compounds were linked with chitosan to form Schiff bases, indicating a diverse range of applications in combating microbial resistance (Hamed et al., 2020).

Bhat et al. (2016) explored the synthesis of a new series of pyrazole derivatives as potential antimicrobial agents. Their work involved a Vilsmeier–Haack reaction approach, resulting in compounds that showed broad-spectrum antimicrobial activities. This study also included in silico molecular docking studies, further supporting the potential of these compounds as antimicrobial agents (Bhat et al., 2016).

Anticonvulsant and Analgesic Studies

Viveka et al. (2015) conducted design, synthesis, and evaluation of pyrazole analogues for anticonvulsant and analgesic activities. The study employed a Knoevenagel condensation reaction approach, demonstrating the potential therapeutic applications of pyrazole derivatives in treating convulsions and pain (Viveka et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-3-7-16(8-4-14)11-21-12-18(13-22)19(20-21)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUSNILTDYPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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